1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound is a pyrazole derivative with a boronic ester group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The boronic ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . The boronic ester group can be introduced through a reaction with a boronic acid or boronic ester .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through techniques such as FTIR, NMR spectroscopy, MS, and X-ray diffraction . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental results .Chemical Reactions Analysis
The boronic ester group in the compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is often used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Scientific Research Applications
Synthesis and Characterization
Compounds with structural features similar to the specified chemical have been synthesized and characterized to explore their potential in various scientific applications. For instance, the study by T. Liao et al. (2022) discusses the synthesis, characterization, crystal structure, and DFT studies of a related pyrazole compound, emphasizing its structural confirmation through FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, along with X-ray diffraction. This detailed characterization helps in understanding the molecular structure and properties of the compound (Liao et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis .
Mode of Action
Compounds with similar structures are known to undergo hydroboration in the presence of transition metal catalysts .
Biochemical Pathways
It’s worth noting that similar compounds are often used as intermediates in various chemical reactions .
Result of Action
Similar compounds are often used in the synthesis of biologically active compounds .
Action Environment
It’s worth noting that similar compounds are often stored in a dark, dry place at room temperature .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-10-13(11(2)18(17-10)9-12-7-8-12)16-19-14(3,4)15(5,6)20-16/h12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPDWJPHKTVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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